molecular formula C12H10N2O B3048589 Salicylidene 2-aminopyridine CAS No. 17543-97-4

Salicylidene 2-aminopyridine

Cat. No.: B3048589
CAS No.: 17543-97-4
M. Wt: 198.22
InChI Key: DYOIUODXXXAPDU-NTEUORMPSA-N
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Description

Salicylidene 2-aminopyridine is a Schiff base compound formed by the condensation of salicylaldehyde and 2-aminopyridine. It is known for its significant biological and photophysical properties. This compound exhibits photochromism, where light absorption causes interconversion between enol-imine and keto-amine tautomers through intramolecular hydrogen transfer .

Mechanism of Action

Target of Action

Salicylidene 2-aminopyridine, a type of Schiff base, primarily targets copper (II) ions . Copper (II) ions play a crucial role in various biological processes, including enzymatic reactions, iron absorption, and the regulation of gene expression .

Mode of Action

The compound interacts with its target through a process known as hydrolysis . In the presence of copper (II) ions, the Schiff-base anion of this compound undergoes hydroxide-independent hydrolysis . This process is facilitated by intramolecular catalysis by the phenoxide ion .

Biochemical Pathways

The hydrolysis of this compound affects the biochemical pathways involving copper (II) ions . The compound’s interaction with copper (II) ions can influence the catalytic effect of some mixed-ligand complexes of copper (II) .

Pharmacokinetics

The hydrolysis process it undergoes suggests that its bioavailability may be influenced by factors such as the presence of copper (ii) ions and the ph of the environment .

Result of Action

The hydrolysis of this compound results in the formation of new compounds . This process, facilitated by copper (II) ions, can have various molecular and cellular effects, depending on the specific biochemical pathways involved .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of copper (II) ions and the pH of the environment . For instance, the compound’s hydrolysis is hydroxide-independent, suggesting that it can occur in both acidic and basic environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Salicylidene 2-aminopyridine is typically synthesized through a condensation reaction between salicylaldehyde and 2-aminopyridine. The reaction is carried out in an ethanolic solution, often under reflux conditions to ensure complete reaction. The general reaction scheme is as follows: [ \text{Salicylaldehyde} + \text{2-Aminopyridine} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinonoid structures.

    Reduction: Reduction of the imine group can yield secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Scientific Research Applications

Salicylidene 2-aminopyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Salicylidene 4-aminopyridine
  • Salicylidene 2-aminothiazole
  • Salicylidene 4-aminoantipyrine

Comparison: Salicylidene 2-aminopyridine is unique due to its specific photophysical properties and its ability to form stable complexes with a wide range of metal ions. Compared to similar compounds, it often exhibits higher biological activity and better stability in various solvents .

Properties

IUPAC Name

2-[(E)-pyridin-2-yliminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c15-11-6-2-1-5-10(11)9-14-12-7-3-4-8-13-12/h1-9,15H/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOIUODXXXAPDU-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/C2=CC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801284542
Record name 2-[(E)-(2-Pyridinylimino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801284542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17543-97-4, 1823-47-8
Record name 2-[(E)-(2-Pyridinylimino)methyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17543-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Salicylidene 2-aminopyridene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001823478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Salicylidene-2-aminopyridine
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96380
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(E)-(2-Pyridinylimino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801284542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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